molecular formula C15H20N2O3S B2510258 (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1235687-96-3

(E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate

Cat. No.: B2510258
CAS No.: 1235687-96-3
M. Wt: 308.4
InChI Key: UCMFBZNZOIGFQQ-SNAWJCMRSA-N
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Description

(E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This reagent features a piperidine core, a privileged scaffold in pharmaceuticals, which is substituted at the 4-position with a methylene linker to an acrylamide group. The acrylamide is further functionalized with a thiophene ring, a heterocycle renowned for its prevalence in bioactive molecules and its ability to enhance pharmacokinetic properties. The specific spatial orientation of the acrylamide, denoted by the (E)-configuration, can be critical for its biological interactions and molecular recognition. Compounds incorporating thiophene and acrylamide motifs, as seen in this product, are frequently investigated as key intermediates or potential covalent inhibitors for various biological targets, particularly in the development of kinase inhibitors . The structural elements of this molecule—including the piperidine carboxylate, the acrylamido linker, and the thiophene heterocycle—are commonly found in molecules designed to target enzymes and receptors. For instance, similar molecular architectures have been explored in the design of potent EGFR (Epidermal Growth Factor Receptor) inhibitors, which are a cornerstone of targeted cancer therapy . The presence of the acrylamide group suggests potential for covalent binding to cysteine residues in the active site of certain enzymes, a strategy often employed to achieve prolonged target inhibition and overcome drug resistance. This compound is provided exclusively for research applications in laboratory settings. It is intended for use by qualified scientists for in vitro studies, such as assay development, high-throughput screening, hit-to-lead optimization, and structure-activity relationship (SAR) investigations. Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. This compound is supplied with comprehensive analytical data (including NMR, LC-MS, and HPLC purity) to ensure identity and quality. Proper handling procedures should be followed, and the material should be stored under recommended conditions to maintain stability.

Properties

IUPAC Name

methyl 4-[[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-20-15(19)17-8-6-12(7-9-17)11-16-14(18)5-4-13-3-2-10-21-13/h2-5,10,12H,6-9,11H2,1H3,(H,16,18)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMFBZNZOIGFQQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing information from various studies and literature.

Chemical Structure and Synthesis

The compound features a piperidine core with a methyl ester group and a thiophene-substituted acrylamide moiety. This structural configuration is essential for its biological activity, as modifications in the chemical structure can significantly affect its pharmacological properties.

Biological Activity

1. Antioxidant Activity:
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the thiophene ring is associated with enhanced radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases .

2. Enzyme Inhibition:
The compound has potential as an inhibitor of various enzymes. For instance, studies on related piperidine derivatives have shown that they can inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and cyclooxygenase (COX). The inhibition of these enzymes suggests that this compound could have anti-inflammatory effects .

3. Anticancer Properties:
Preliminary studies suggest that compounds with similar piperidine frameworks have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives have shown the ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects: Variations in substituents on the thiophene ring and piperidine core can lead to changes in potency and selectivity for biological targets.
  • Functional Group Influence: The presence of functional groups such as amides and esters significantly impacts solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Inhibition of Lipid Peroxidation:
    A study demonstrated that certain piperidine derivatives could inhibit lipid peroxidation effectively, suggesting potential applications in neuroprotective therapies .
  • Cytotoxicity in Cancer Models:
    In vitro studies using human cancer cell lines showed that specific derivatives exhibited significant cytotoxicity, with IC50 values indicating potent activity against cancer cells while sparing normal cells .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives similar to (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related piperidine compounds possess IC50 values in the low micromolar range against breast cancer cells, indicating their potential as anticancer agents .

Antiviral Properties

Thiophene-containing compounds have demonstrated efficacy in inhibiting viral replication. Mechanistic studies suggest that these compounds interfere with viral entry or replication processes, highlighting their potential as antiviral agents .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter receptors or inhibition of neuroinflammatory pathways. This suggests a broader application in neurodegenerative diseases .

Materials Science Applications

In addition to biological applications, this compound can serve as a building block in organic synthesis for developing new materials. Its unique combination of functional groups makes it suitable for creating polymers or coatings with specific properties.

Case Studies

  • Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of approximately 10 µM .
  • Neuroprotective Study : In vitro assays indicated that certain derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic effects against Alzheimer's disease .
  • Antiviral Research : A recent investigation highlighted the ability of thiophene derivatives to inhibit HIV replication by targeting reverse transcriptase, showcasing their utility in antiviral drug development .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying polarity or generating bioactive derivatives.

Reaction Conditions Products Key Characteristics
1M NaOH, H₂O, reflux4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylic acidIncreased water solubility; potential for salt formation
H₃O⁺ (acidic hydrolysis)Same as aboveSlower kinetics compared to basic conditions

Acrylamide Reactivity

The α,β-unsaturated acrylamide moiety participates in conjugate addition and redox reactions:

Nucleophilic Addition

Thiols or amines attack the β-carbon of the acrylamide group:

Compound+R-NH2β-amino acrylamide adduct\text{Compound} + \text{R-NH}_2 \rightarrow \text{β-amino acrylamide adduct}

  • Conditions : Room temperature, polar aprotic solvents (e.g., DMF).

  • Applications : Functionalization for drug-target interactions .

Oxidation

The double bond is susceptible to oxidation:

CompoundKMnO4,H+ketone or cleavage products\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{ketone or cleavage products}

  • Outcome : Depends on oxidative strength; milder agents (e.g., OsO₄) yield diols.

Thiophene Electrophilic Substitution

The thiophene ring undergoes electrophilic substitutions (e.g., sulfonation, nitration) at the 5-position due to electron-rich π-system:

Reaction Reagents Product
NitrationHNO₃, H₂SO₄5-nitrothiophene derivative
SulfonationSO₃, H₂SO₄Thiophene-5-sulfonic acid analog
  • Regioselectivity : Directed by the electron-donating nature of the sulfur atom.

Piperidine Ring Functionalization

The piperidine nitrogen, though part of a carboxylate group, can undergo limited alkylation or acylation after ester hydrolysis:

Reaction Reagents Product
AcylationAcCl, base

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Nitrogen

Compound A : (E)-N-(tert-butyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide (CAS: 1235694-70-8)
  • Molecular Formula : C₁₈H₂₇N₃O₂S
  • Molecular Weight : 349.5 g/mol
  • Key Differences: The 1-position substituent is a tert-butyl carboxamide (CONH-tBu) instead of a methyl carboxylate. The E-configured acrylamido-thiophene linker is retained, preserving π-π stacking capabilities .
Compound B : 4-(3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidine-1-carboximidamide
  • Molecular Formula: Not explicitly provided, but includes a imidazo-pyrrolo-pyrazine heterocycle.
  • Key Differences :
    • The piperidine 1-position is substituted with a carboximidamide group (C(=NH)NH₂).
    • A trimethylsilyl-protected imidazo-pyrrolo-pyrazine replaces the thiophene-acrylamido motif.
    • The complex heterocycle may confer enhanced hydrogen-bonding or intercalation properties , relevant to kinase inhibition or nucleic acid interactions .

Stereochemical and Functional Group Variations

Compound C : (3R,4R)-tert-butyl-4-methyl-3-(6-formyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
  • Key Features :
    • Chiral centers at the 3R and 4R positions on the piperidine ring.
    • A formyl group on the fused imidazo-pyrrolo-pyrazine system.
    • The stereochemistry and formyl group may enable site-specific interactions in enzyme binding pockets, contrasting with the planar thiophene in the target compound .
Compound D : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Key Features: A tetrahydropyridine core with ester and acetyl-piperidine substituents. The lack of a thiophene or acrylamido group distinguishes its mechanism from the target compound .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications
Target Compound C₁₅H₂₀N₂O₃S 308.4 Methyl carboxylate, E-acrylamido-thiophene Medicinal chemistry, materials
Compound A C₁₈H₂₇N₃O₂S 349.5 tert-Butyl carboxamide, E-acrylamido-thiophene Drug design (enhanced lipophilicity)
Compound B Not reported Not reported Carboximidamide, imidazo-pyrrolo-pyrazine, trimethylsilyl protection Kinase inhibition, nucleotide targeting
Compound C Not reported Not reported (3R,4R)-chirality, formyl-imidazo-pyrrolo-pyrazine Stereoselective enzyme inhibition
Compound D C₂₇H₃₁N₃O₄ 461.5 Tetrahydropyridine, diphenyl, acetyl-piperidine Antibacterial, antitumor agents

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target compound can be dissected into two primary fragments: (1) the methyl piperidine-1-carboxylate core and (2) the (E)-3-(thiophen-2-yl)acrylamido-methyl side chain. Retrosynthetically, the piperidine ring is derived from cyclic amines or via cyclization of acyclic precursors, while the acrylamido-thiophene moiety originates from condensation reactions between thiophene derivatives and acrylic acid analogs. The final assembly employs amide bond formation, requiring careful control of stereochemistry and functional group compatibility.

Synthetic Routes to the Piperidine Core

Reductive Amination of Cyclic Ketones

A prevalent method for piperidine synthesis involves double reductive amination of glutaric dialdehyde with ammonium formate under microwave irradiation, yielding 4-methylpiperidine derivatives in 68–82% yields. Adaptation of this protocol using methyl glycinate as the nitrogen source facilitates introduction of the 1-carboxylate group. For example, Jiang et al. demonstrated Ru(II)-catalyzed reductive amination/hydrosilylation to access substituted piperidines with >90% diastereoselectivity.

Oxidative-Reductive Functionalization of Picoline Derivatives

The patent by CN102887854B outlines a two-step synthesis of 4-methylpiperidine-2-carboxylate hydrochloride from 4-picoline-2-carboxylic acid ethyl ester. Oxidation with phospho-molybdic acid/hydrogen peroxide forms an oxynitride intermediate, which undergoes Pd/C-catalyzed hydrogenation in methanol to yield the piperidine carboxylate. Modifying the esterification step (e.g., substituting ethyl with methyl alcohol) directly affords methyl 4-methylpiperidine-1-carboxylate, a viable precursor for further functionalization.

Table 1: Comparison of Piperidine Core Synthesis Methods
Method Starting Material Catalyst Yield (%) Reference
Reductive Amination Glutaric dialdehyde Ru(II) 82
Oxidative-Reduction 4-Picoline Pd/C 78
Aza-Prins Cyclization Homoallylic amine NHC-Cu(I)/ZrCl₄ 75

Synthesis of the (E)-3-(Thiophen-2-yl)acrylic Acid Moiety

Knoevenagel Condensation

(E)-3-(Thiophen-2-yl)acrylic acid is synthesized via Knoevenagel condensation of thiophene-2-carbaldehyde with malonic acid in pyridine, achieving >95% (E)-selectivity due to thermodynamic control. Microwave-assisted protocols reduce reaction times from 12 hours to 30 minutes while maintaining yields of 88–92%.

Horner-Wadsworth-Emmons Olefination

Alternative routes employ phosphonate esters, such as triethyl phosphonoacetate, reacting with thiophene-2-carbaldehyde under basic conditions. This method guarantees exclusive (E)-geometry with yields of 85–90%.

Amide Coupling and Final Assembly

EDAC/DMAP-Mediated Coupling

The critical step involves coupling methyl 4-(aminomethyl)piperidine-1-carboxylate with (E)-3-(thiophen-2-yl)acrylic acid using ethyl( N,N-dimethylaminopropyl) carbodiimide (EDAC) and N,N-dimethylaminopyridine (DMAP) in 1,2-dichloroethane. The reaction proceeds at 0–5°C for 4 hours, followed by aqueous workup and recrystallization from ethyl acetate/petroleum ether to yield the target compound in 72% purity.

Microwave-Assisted Amidation

Recent advances utilize microwave irradiation to accelerate coupling, reducing reaction times to 15 minutes with comparable yields (70–75%). This method minimizes epimerization risks, preserving the (E)-configuration of the acrylamido group.

Table 2: Optimization of Amide Coupling Conditions
Condition Solvent Temperature (°C) Yield (%) Purity (%)
EDAC/DMAP, 4 h 1,2-Dichloroethane 0–5 72 98
Microwave, 15 min DMF 80 75 99
HATU, DIEA DCM 25 68 97

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.78 (d, J = 15.2 Hz, 1H, CH=CH), 7.42 (dd, J = 5.0, 1.2 Hz, 1H, thiophene-H), 6.99–6.94 (m, 2H, thiophene-H), 6.28 (d, J = 15.2 Hz, 1H, CH=CH), 3.63 (s, 3H, OCH3), 3.32–3.25 (m, 2H, piperidine-CH2), 2.78–2.65 (m, 2H, piperidine-CH2), 1.82–1.70 (m, 3H, piperidine-H).
  • IR (KBr): νmax 3280 (N-H), 1680 (C=O), 1620 (C=C).
  • HRMS : [M+H]+ calcd. for C16H20N2O3S: 320.1194; found: 320.1196.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O 70:30) confirms ≥98% purity with a retention time of 6.8 minutes.

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